![molecular formula C9H5NOS2 B14418486 [1,2]Oxathiino[5,6-g][1,3]benzothiazole CAS No. 80765-97-5](/img/structure/B14418486.png)
[1,2]Oxathiino[5,6-g][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Oxathiino[5,6-g][1,3]benzothiazole is a heterocyclic compound that features a unique structure combining a benzothiazole ring with an oxathiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxathiino[5,6-g][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[1,2]Oxathiino[5,6-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
[1,2]Oxathiino[5,6-g][1,3]benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of [1,2]Oxathiino[5,6-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure lacking the oxathiine ring, widely studied for its biological activities.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur, known for its antimicrobial and anticancer properties.
Thiazole: A five-membered ring containing sulfur and nitrogen, used in various pharmaceutical applications.
Uniqueness
[1,2]Oxathiino[5,6-g][1,3]benzothiazole is unique due to the presence of both benzothiazole and oxathiine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler heterocycles .
Propiedades
Número CAS |
80765-97-5 |
|---|---|
Fórmula molecular |
C9H5NOS2 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
oxathiino[5,6-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS2/c1-2-7-9(12-5-10-7)8-6(1)3-4-13-11-8/h1-5H |
Clave InChI |
NQXZVWDCCFUPIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CSO3)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
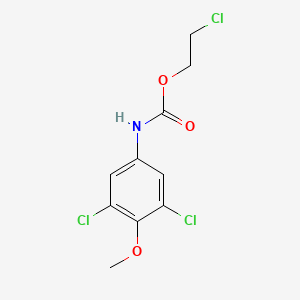
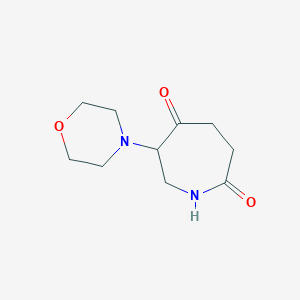
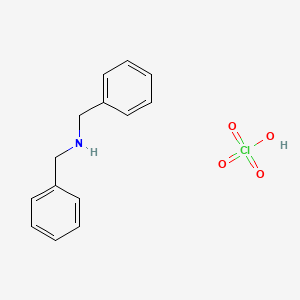
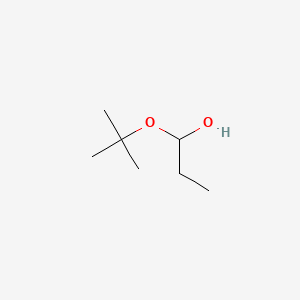
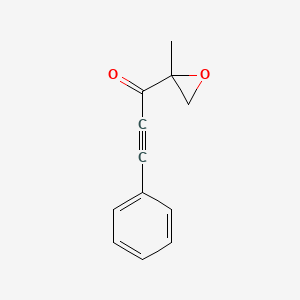


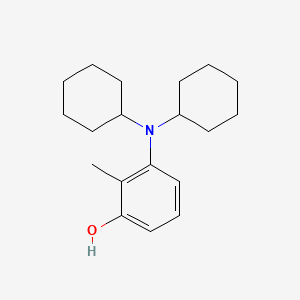

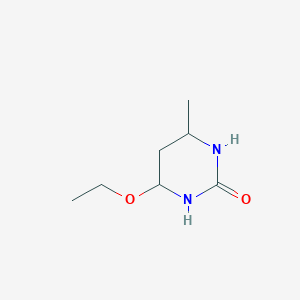
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
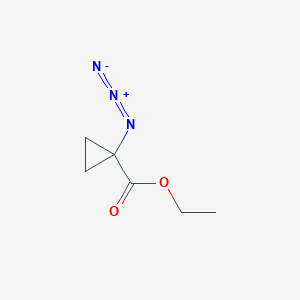
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
